molecular formula C13H11N3O3 B12907172 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 65183-49-5

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B12907172
CAS No.: 65183-49-5
M. Wt: 257.24 g/mol
InChI Key: AMRYLFCALUMNPV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of isoxazolo[3,4-d]pyrimidines

Preparation Methods

The synthesis of 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylisoxazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include the modulation of cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be compared with other similar compounds, such as:

Properties

CAS No.

65183-49-5

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

5,7-dimethyl-3-phenyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C13H11N3O3/c1-15-11-9(12(17)16(2)13(15)18)10(19-14-11)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

AMRYLFCALUMNPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NOC(=C2C(=O)N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

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